molecular formula C11H13NO4 B1276670 1-Benzyl D-Aspartate CAS No. 6367-42-6

1-Benzyl D-Aspartate

Cat. No. B1276670
CAS RN: 6367-42-6
M. Wt: 223.22 g/mol
InChI Key: NJSRYBIBUXBNSW-SECBINFHSA-N
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Description

1-Benzyl D-Aspartate is a derivative of the amino acid aspartic acid, where the carboxyl groups are protected by benzyl alcohol. This compound is of interest due to its potential applications in the synthesis of various peptides and as an intermediate in organic synthesis. The studies on its synthesis, molecular structure, and chemical properties have provided insights into its potential uses in pharmaceutical and biochemical research.

Synthesis Analysis

The synthesis of 1-Benzyl D-Aspartate involves the protection of the carboxyl groups of D-aspartic acid with benzyl alcohol to form D-dibenzyl aspartate . This compound can then undergo intramolecular cyclization to form (4R)-benzyl azetidine-2-one-4-carboxylate or intermolecular cyclization to yield meso-3,6-disubstituted piperazine-2,5-diones . Another approach to synthesizing related compounds involves the acylation of benzene or phenyllithium with the α-amino carboxyl group of L-aspartic acid, followed by alkylation and hydrogenation to afford β-benzyl-α-alkyl-β-amino acids with high stereoselectivity . An asymmetric synthesis of N-benzyl-D-aspartic acid has also been reported, which involves the addition of benzylamine to a precursor and subsequent hydrolysis .

Molecular Structure Analysis

The molecular structure of poly-β-benzyl-L-aspartate, a polymer related to 1-Benzyl D-Aspartate, has been examined using polarized infrared radiation and X-ray diffraction . The α-form of this polymer exhibits a helical structure with fourfold screw symmetry, and the unit cell dimensions have been determined . The molecular vibrations in the side-chains and the polypeptide skeleton have been assigned based on the absorption bands observed in the infrared spectrum .

Chemical Reactions Analysis

The chemical reactions involving 1-Benzyl D-Aspartate derivatives are primarily focused on the synthesis of various amino acid derivatives through cyclization and alkylation reactions . These reactions are important for the stereoselective synthesis of β-amino acids, which are valuable in the development of pharmaceuticals and peptides .

Physical and Chemical Properties Analysis

Computational spectroscopic investigations have been conducted on N-Benzyloxycarbonyl-L-Aspartic acid 1-Benzyl Ester, a compound closely related to 1-Benzyl D-Aspartate . These studies include Fourier Transform Infra-Red and Raman spectroscopy for molecular structural determination, as well as Density Functional Theory calculations for quantum computational spectroscopic calculations . The chemical stabilization energy, hyper-conjugative interactions, and natural bond orbital interpretations have been analyzed . Additionally, molecular docking studies have been introduced for this compound into different proteins, which is significant for understanding its biological interactions .

Scientific Research Applications

Cyclization Reactions

1-Benzyl D-Aspartate has been explored in the context of cyclization reactions. Li, Pang, and Yu (2007) conducted a study focusing on the cyclization reaction of D-aspartic acid, where the carboxyl groups of D-aspartic acid were protected by benzyl alcohol to produce D-dibenzyl aspartate. This study led to the synthesis of compounds like (4R)-benzyl azetidine-2-one-4-carboxylate and meso-3,6-disubstituted piperazine-2,5-diones through intramolecular and intermolecular cyclization of D-dibenzyl aspartate (Li, Pang, & Yu, 2007).

Synthetic Studies in Peptide Synthesis

The compound has also been used in the synthesis of peptides. Ariyoshi, Shiba, and Kaneko (1967) synthesized a protected heptapeptide as an intermediate for the total synthesis of the antibiotic bacitracin A. The process included β-benzyl benzyloxycarbonyl-L-aspartate, prepared via a novel method similar to that used in synthesizing γ-benzyl glutamate (Ariyoshi, Shiba, & Kaneko, 1967).

Spectroscopic Investigations

In a study by Thirunavukkarasu et al. (2020), the compound's molecular structure was determined using experimental Fourier Transform Infra-Red and Raman spectra. The study also involved quantum computational spectroscopic calculations to understand chemical stabilization energy, charge density distribution, and ultraviolet-visible light absorptions (Thirunavukkarasu et al., 2020).

Polymeric Applications

Sanada et al. (2012) investigated poly(ethylene glycol)-block-poly(partially benzyl-esterified aspartic acid) for drug carriers. They synthesized samples with varying benzylation fractions and aspartic chain lengths to determine structural parameters like aggregation number and core radius, which are crucial in the field of drug delivery systems (Sanada et al., 2012).

Asymmetric Synthesis

Liwschitz and Singerman (1966) achieved an asymmetric synthesis of N-benzyl-D-aspartic acid by adding benzylamine to N-D-α-methylbenzylmaleamic acid and hydrolyzing the resultant compound. This research highlights the potential of 1-Benzyl D-Aspartate in asymmetric synthesis applications (Liwschitz & Singerman, 1966).

Future Directions

Current knowledge about hDASPO is shedding light on the molecular mechanisms underlying the modulation of D-aspartate levels in human tissues and is pushing novel, targeted therapeutic strategies . The design of suitable hDASPO inhibitors aimed at increasing D-aspartate levels thus represents a novel and useful form of therapy .

properties

IUPAC Name

(3R)-3-amino-4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSRYBIBUXBNSW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426407
Record name H-D-Asp-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl D-Aspartate

CAS RN

6367-42-6
Record name H-D-Asp-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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